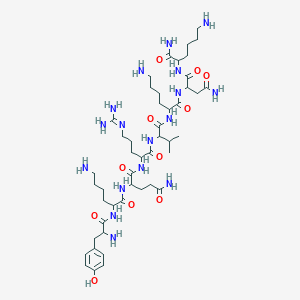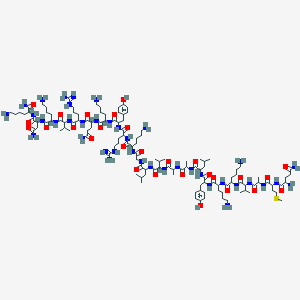
IRRP1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron regulatory protein 1 (IRRP1) is a cytoplasmic protein that plays a crucial role in maintaining cellular iron homeostasis. It is involved in the post-transcriptional regulation of genes responsible for iron uptake, storage, and release. This compound binds to iron-responsive elements (IREs) in the untranslated regions of target mRNAs, thereby controlling their stability and translation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IRRP1 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
化学反应分析
Types of Reactions
IRRP1 undergoes various post-translational modifications, including phosphorylation and acetylation. These modifications can affect its activity and stability. Additionally, this compound can interact with other proteins and small molecules, influencing its function .
Common Reagents and Conditions
Common reagents used in the study of this compound include iron chelators, which can modulate its activity by altering cellular iron levels. Phosphatase and kinase inhibitors are also used to study the effects of phosphorylation on this compound .
Major Products Formed
The major products formed from the reactions involving this compound are typically the modified forms of the protein itself, such as phosphorylated or acetylated this compound. These modifications can alter the protein’s binding affinity to IREs and its regulatory functions .
科学研究应用
IRRP1 has numerous applications in scientific research:
Chemistry: this compound is used to study iron metabolism and its regulation at the molecular level.
Biology: It is crucial for understanding cellular iron homeostasis and the role of iron in various biological processes.
Medicine: this compound is studied in the context of diseases related to iron metabolism, such as anemia and hemochromatosis.
Industry: The protein is used in the development of diagnostic tools and therapeutic agents targeting iron-related disorders
作用机制
IRRP1 exerts its effects by binding to iron-responsive elements in the untranslated regions of target mRNAs. This binding regulates the stability and translation of these mRNAs, thereby controlling the expression of proteins involved in iron uptake, storage, and release. The activity of this compound is modulated by the presence of a 4Fe-4S cluster, which influences its RNA-binding and enzymatic activities .
相似化合物的比较
Similar Compounds
Iron regulatory protein 2 (IRRP2): Similar to IRRP1, IRRP2 also binds to iron-responsive elements and regulates iron metabolism.
Ferritin: Ferritin is a protein complex that stores iron and releases it in a controlled manner.
Transferrin: Transferrin is a blood plasma protein that transports iron throughout the body.
Uniqueness of this compound
This compound is unique in its dual functionality as an RNA-binding protein and an enzyme. Its ability to switch between these roles depending on cellular iron levels makes it a versatile regulator of iron metabolism. Additionally, the presence of a 4Fe-4S cluster in this compound distinguishes it from other iron-regulatory proteins .
属性
CAS 编号 |
153840-64-3 |
|---|---|
分子式 |
C₃₅H₅₉N₁₃O₁₂S |
分子量 |
885.99 |
序列 |
One Letter Code: CLKDRHD |
同义词 |
IRRP1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)



